3-Amino-2-[(4-chlorophenyl)methyl]-8-methoxyquinazolin-4-one
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Overview
Description
4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common approach is the reaction of anthranilic acid derivatives with appropriate acid chlorides to form substituted anthranilates, which then undergo cyclization with acetic anhydride under reflux conditions to yield benzoxazin-4-ones. These intermediates are then treated with ammonia solution to afford the desired quinazolinone derivatives .
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to bind to active sites, altering the function of the target molecules and disrupting biological processes .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A core structure in many biologically active compounds.
2-Substituted-4(3H)-quinazolinones: Known for their antimicrobial and anticancer properties.
3-Substituted-4(3H)-quinazolinones: Exhibits anti-inflammatory and analgesic activities
Uniqueness
4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- is unique due to its specific substitutions, which enhance its biological activity and specificity. The presence of the p-chlorobenzyl and methoxy groups contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
130831-37-7 |
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Molecular Formula |
C16H14ClN3O2 |
Molecular Weight |
315.757 |
IUPAC Name |
3-amino-2-[(4-chlorophenyl)methyl]-8-methoxyquinazolin-4-one |
InChI |
InChI=1S/C16H14ClN3O2/c1-22-13-4-2-3-12-15(13)19-14(20(18)16(12)21)9-10-5-7-11(17)8-6-10/h2-8H,9,18H2,1H3 |
InChI Key |
NHDCHDCWRCPEAW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C(N(C2=O)N)CC3=CC=C(C=C3)Cl |
Synonyms |
4(3H)-Quinazolinone, 3-amino-2-p-chlorobenzyl-8-methoxy- (6CI) |
Origin of Product |
United States |
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